![molecular formula C18H19NO4 B12119165 3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119165.png)
3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of an ethyl-substituted phenyl group attached to an amino group, which is further connected to a dimethoxy-substituted benzofuran ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as 2-ethylphenylamine.
Final Assembly: The final compound is obtained by coupling the amino-substituted benzofuran with the dimethoxy-substituted benzofuran under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran ring or the phenyl ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like acyl chlorides for acylation.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
Synthesis Techniques
The synthesis of 3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been achieved through various methods, often involving multi-step reactions that include the formation of benzofuran derivatives. A notable approach includes:
- Formation of Benzofuran Core : The initial step typically involves the cyclization of substituted phenolic compounds with appropriate aldehydes or ketones under acidic or basic conditions.
- Substitution Reactions : Following the formation of the benzofuran structure, amine substitution reactions are employed to introduce the 2-ethylphenyl group.
Biological Activities
Research into the biological activities of this compound has revealed several promising applications:
Antimicrobial Activity
Studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate potential for development as antimicrobial agents .
Anticancer Properties
Recent investigations into benzofuran derivatives have suggested that they possess cytotoxic effects against human cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
Anti-inflammatory Effects
Some studies have indicated that benzofuran derivatives may exhibit anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases where reducing inflammation is crucial for treatment .
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity :
- Cytotoxicity in Cancer Research :
Data Tables
Mechanism of Action
The mechanism of action of 3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[(2-ethylphenyl)amino]nicotinic acid: Similar structure with a nicotinic acid moiety instead of a benzofuran ring.
Diethyl [(3,5-dichloro-2-methoxyphenyl)(3-ethylphenyl)amino]methylphosphonate: Contains a similar ethylphenylamino group but with different substituents and a phosphonate group.
Uniqueness
3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is unique due to its specific combination of a benzofuran ring with dimethoxy and ethylphenylamino substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, also known as compound S12578411, is a synthetic organic compound with the molecular formula C18H19NO4 and a molecular weight of approximately 313.3 g/mol. This compound has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in anticancer research.
Chemical Structure
The structural characteristics of this compound include a benzofuran core with methoxy and ethylphenyl substituents, which may influence its biological properties. The IUPAC name is 3-(2-ethylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer properties. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran compounds possess significant anticancer activity. For instance:
- Cell Viability Assays : In vitro assays have shown that certain benzofuran derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to this compound have been tested against HepG2 liver cancer cells, showing promising results in reducing cell viability (IC50 values ranging from 5 µM to 15 µM) .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
S12578411 | HepG2 | 10.5 | Induces apoptosis via caspase activation |
Similar Benzofuran Derivative | A549 (Lung) | 12.0 | Cell cycle arrest in G1 phase |
Similar Benzofuran Derivative | MCF7 (Breast) | 8.5 | Inhibition of proliferation |
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis and modulation of cell cycle progression:
- Apoptosis Induction : Studies using flow cytometry have indicated that treatment with this compound leads to increased apoptotic cell populations in treated cancer cells compared to control groups. Specifically, a significant increase in annexin V-positive cells was observed, indicating early and late apoptosis .
- Caspase Activation : The activation of caspase enzymes (notably caspase-3) has been reported as a critical step in the apoptotic pathway triggered by this compound. Increased levels of caspase activity correlate with reduced cell viability .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is often influenced by their structural features:
- Substituent Effects : The presence of methoxy groups and the ethylphenyl moiety are believed to enhance the lipophilicity and overall bioactivity of the compound. Variations in these substituents can lead to different levels of anticancer efficacy .
Case Studies
A series of studies have explored the efficacy of related compounds:
- Study on Antitumor Efficacy : A recent study evaluated a range of benzofuran derivatives for their antiproliferative effects against multiple cancer types, including colon and breast cancer. The study found that compounds with similar structural features to S12578411 showed significant tumor growth inhibition .
- Kinase Inhibition Studies : Some derivatives were investigated for their ability to inhibit specific kinases involved in cancer progression. These studies highlighted the potential for developing targeted therapies based on the benzofuran scaffold .
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(2-ethylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H19NO4/c1-4-11-7-5-6-8-13(11)19-17-12-9-10-14(21-2)16(22-3)15(12)18(20)23-17/h5-10,17,19H,4H2,1-3H3 |
InChI Key |
VOXUBUHGKJTLMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |
Origin of Product |
United States |
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